DSP-2; min. 98%
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Overview
Description
Molecular Structure Analysis
The molecular structure of DSP-2 is complex, with a molecular weight of 499.4 . The InChI key for DSP-2 is HFZLATFWCUOGDG-UHFFFAOYSA-N . The structure includes various functional groups and rings, contributing to its unique properties.Physical And Chemical Properties Analysis
DSP-2 appears as a white to yellow crystalline substance . It is soluble in DMSO . It is stable for at least 2 years after receipt when stored at -20°C .Scientific Research Applications
Control Systems
DSP-2 is used in control systems. It helps in the mathematical manipulation of a digital signal’s numerical values to increase the quality as well as effects of signals .
Digital Image Processing
Digital image processing is another field where DSP-2 finds its application. It helps in processing and analyzing the input signals .
Biomedical Engineering
In the field of biomedical engineering, DSP-2 is used for signal processing operations .
Speech Recognition Systems
DSP-2 plays a crucial role in speech recognition systems. It helps in the detection and implementation of nonlinear systems .
Industrial Engineering
Industrial engineering is another field where DSP-2 is used. It helps in the orchestration of huge computation resources and efficient data supply sub-system design .
Health Care Systems
In health care systems, DSP-2 is used for real-time and predictable execution, thus improving the overall computation efficiency .
Radar Signal Processing
DSP-2 is used in radar signal processing. It helps in the orchestration between the traditional scalar pipeline and the newly introduced vector-SIMD pipeline .
Telecommunication Systems
In telecommunication systems, DSP-2 is used for unaligned memory accessing support, enhanced computation capability, and matrix transposing and frame-major Direct Memory Access (DMA) engines .
Mechanism of Action
Target of Action
DSP-2, also known as N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine, is a neurotoxin that selectively damages noradrenergic projections originating from the locus coeruleus (LC) and transiently alters sympathetic neurons in the periphery . The primary target of DSP-2 is the norepinephrine transporter (NET), which allows the neurotoxin to accumulate intraneuronally .
Mode of Action
DSP-2 interacts with the NET and is accumulated intraneuronally, leading to degeneration of noradrenergic terminals . It inhibits norepinephrine (NE) reuptake, stimulates NE release, and increases the turnover rate of NE .
Biochemical Pathways
The primary biochemical pathway affected by DSP-2 is the noradrenergic system. By damaging the noradrenergic projections from the LC, DSP-2 alters the normal functioning of this pathway, leading to changes in NE levels and turnover rates .
Pharmacokinetics
A related compound, dsp-2230, has been shown to have positive potential as a drug for the treatment of neuropathic pain without cardiovascular or central nervous system side-effects
Result of Action
The action of DSP-2 results in nerve terminal degeneration via alkylation of diverse neuronal structures . This leads to a decrease in NE levels in various regions of the brain, including the cerebral cortex, hippocampus, spinal cord, and cerebellum .
properties
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H14FNO8/c28-22-10-5-14(29(33)34)11-18(22)25(31)35-16-7-9-21-24(13-16)36-23-12-15(30)6-8-20(23)27(21)19-4-2-1-3-17(19)26(32)37-27/h1-13,30H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZLATFWCUOGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=C(C=CC(=C6)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H14FNO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6'-Hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate |
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